Fosfomycin monosodium

Description

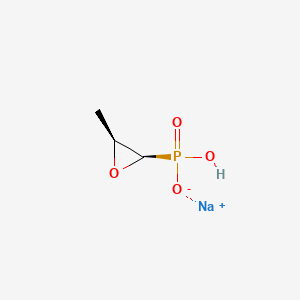

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

33996-10-0 |

|---|---|

Molecular Formula |

C3H6NaO4P |

Molecular Weight |

160.04 g/mol |

IUPAC Name |

sodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]phosphinate |

InChI |

InChI=1S/C3H7O4P.Na/c1-2-3(7-2)8(4,5)6;/h2-3H,1H3,(H2,4,5,6);/q;+1/p-1/t2-,3+;/m0./s1 |

InChI Key |

JHXHBFDOOUMZSP-LJUKVTEVSA-M |

Isomeric SMILES |

C[C@H]1[C@H](O1)P(=O)(O)[O-].[Na+] |

Canonical SMILES |

CC1C(O1)P(=O)(O)[O-].[Na+] |

Origin of Product |

United States |

Molecular and Biochemical Mechanism of Antimicrobial Action

Inhibition of Peptidoglycan Biosynthesis Pathway

Fosfomycin (B1673569) monosodium effectively halts the production of peptidoglycan, an essential polymer that provides structural integrity to the bacterial cell wall. cabidigitallibrary.orgbiomol.com This inhibition occurs at the very first committed step of the peptidoglycan biosynthesis pathway. nih.govacs.orgnih.gov

The primary molecular target of fosfomycin monosodium is the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase, commonly known as MurA. nih.govdrugbank.comacs.org This enzyme is responsible for catalyzing the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to UDP-N-acetylglucosamine (UNAG). frontiersin.orgfrontiersin.org This reaction is a critical step in the formation of UDP-N-acetylmuramic acid, a fundamental precursor for peptidoglycan synthesis. drugbank.comresearchgate.net By inhibiting MurA, fosfomycin effectively blocks the entire downstream pathway of cell wall construction, leading to cell lysis and death. researchgate.netnih.gov

Fosfomycin's ability to inhibit MurA is rooted in its structural similarity to the enzyme's natural substrate, phosphoenolpyruvate (PEP). nih.govnih.govnih.gov This molecular mimicry allows fosfomycin to act as a competitive analogue of PEP, binding to the active site of the MurA enzyme. acs.orgfrontiersin.orgresearchgate.net The competition between fosfomycin and PEP for the same binding site is a key aspect of its inhibitory mechanism. nih.gov

| Compound | Role | Interaction with MurA |

|---|---|---|

| This compound | Inhibitor | Acts as a molecular mimic of PEP and binds to the active site. acs.orgfrontiersin.orgresearchgate.net |

| Phosphoenolpyruvate (PEP) | Natural Substrate | Binds to the active site to initiate the enzymatic reaction. nih.govnih.govnih.gov |

Upon binding to the MurA active site, fosfomycin forms an irreversible covalent bond with a specific cysteine residue. nih.govacs.orgfrontiersin.org In Escherichia coli, this critical residue is Cys115. nih.govfrontiersin.orgnih.gov The nucleophilic thiol group of the cysteine residue attacks the epoxide ring of fosfomycin, leading to the opening of the ring and the formation of a stable thioether bond. frontiersin.orgfrontiersin.org This covalent modification permanently inactivates the MurA enzyme, preventing it from carrying out its catalytic function. drugbank.comdrugbank.comresearchgate.net

By targeting the MurA enzyme, this compound intervenes at the earliest committed step in the synthesis of the bacterial cell wall. nih.govnih.govresearchgate.net This early-stage inhibition is a highly effective strategy, as it prevents the formation of the essential building blocks required for peptidoglycan assembly. drugbank.comresearchgate.net The disruption of this fundamental process ultimately compromises the structural integrity of the bacterial cell, leading to its demise. researchgate.netnih.gov

Interaction with UDP-N-acetylglucosamine Enolpyruvyl Transferase (MurA)

Bacterial Transport Systems for Fosfomycin Internalization

For fosfomycin to exert its antimicrobial effect, it must first be transported into the bacterial cytoplasm where the MurA enzyme is located. nih.govdovepress.com Bacteria have evolved specific transport systems for the uptake of essential nutrients, and fosfomycin cleverly hijacks these systems to gain entry into the cell. nih.govfrontiersin.org

One of the primary routes for fosfomycin entry into bacterial cells is through the glycerol-3-phosphate (GlpT) permease system. nih.govfrontiersin.org This transport system is normally responsible for the uptake of glycerol-3-phosphate, a key metabolite in lipid biosynthesis and energy metabolism. nih.gov Due to its structural resemblance to glycerol-3-phosphate, fosfomycin is recognized and actively transported across the bacterial cell membrane by the GlpT permease. nih.govresearchgate.netresearchgate.net The basal level of GlpT expression is generally sufficient for fosfomycin uptake. nih.gov In some bacteria, such as Pseudomonas aeruginosa, the GlpT system appears to be the sole transporter for fosfomycin. nih.gov

| Transport System | Natural Substrate | Role in Fosfomycin Uptake |

|---|---|---|

| Glycerol-3-Phosphate (GlpT) Permease | Glycerol-3-Phosphate | Primary transport system for fosfomycin in many bacteria. nih.govfrontiersin.org |

Hexose-6-Phosphate (UhpT) Transport System

This compound gains entry into bacterial cells by exploiting nutrient transport systems. One of the primary conduits for its uptake is the Hexose-6-Phosphate (UhpT) transport system. nih.govresearchgate.netdrugbank.com This system is an inducible inner membrane transporter primarily responsible for the uptake of hexose (B10828440) phosphates, such as glucose-6-phosphate (G6P), which serves as a carbon source for the bacterium. nih.govnih.gov The expression of the UhpT transporter is induced by its substrate, glucose-6-phosphate. nih.govnih.gov

The structural similarity of fosfomycin to natural substrates of the UhpT system allows it to be recognized and transported into the cytoplasm. nih.gov The UhpT system is predominantly found in Enterobacteriaceae, with the exception of Proteus species, and has also been identified in S. aureus. nih.gov Consequently, the presence and functionality of this transport system are critical determinants of fosfomycin's efficacy against these pathogens.

Mutations within the genes encoding the UhpT system can significantly impact bacterial susceptibility to fosfomycin. Strains with defects in the uhp genes often exhibit resistance to fosfomycin due to impaired uptake of the antibiotic. nih.gov In some clinical isolates of E. coli, high-level fosfomycin resistance has been associated with the simultaneous inactivation of both the GlpT and UhpT transport pathways. nih.gov

Table 1: Characteristics of the UhpT Transport System in Relation to this compound

| Feature | Description | References |

|---|---|---|

| Primary Function | Transport of hexose phosphates, such as glucose-6-phosphate (G6P), across the bacterial inner membrane. | nih.govnih.gov |

| Role in Fosfomycin Uptake | Serves as a primary transport system for fosfomycin into the bacterial cytoplasm. | nih.govresearchgate.netdrugbank.com |

| Inducer | Glucose-6-phosphate (G6P). | nih.govnih.gov |

| Bacterial Distribution | Primarily found in Enterobacteriaceae (excluding Proteus spp.) and S. aureus. | nih.gov |

| Mechanism of Resistance | Mutations in the uhp genes leading to an impaired or non-functional transporter, thus reducing fosfomycin influx. | nih.gov |

Molecular Mechanisms of Transporter Utilization

The ability of this compound to utilize bacterial transport systems is a cornerstone of its antimicrobial activity. Its molecular structure mimics that of natural substrates for two key transporters: the glycerol-3-phosphate transporter (GlpT) and the hexose phosphate (B84403) transporter (UhpT). nih.gov This molecular mimicry allows fosfomycin to be actively transported into the bacterial cell, where it can reach its intracellular target, the MurA enzyme. nih.govfrontiersin.org

In addition to the well-established roles of the GlpT and UhpT systems, recent research has indicated the involvement of the fructose (B13574) phosphotransferase system (PTS) in fosfomycin transport in Escherichia coli. nih.govcsic.escsic.es Studies have demonstrated that the deletion of genes encoding both fructose-specific and general PTS proteins leads to a significant increase in fosfomycin resistance. nih.govcsic.es Notably, the inactivation of genes associated with the PTS has been shown to increase fosfomycin resistance by up to 256-fold, a substantially greater increase than the 2-fold resistance observed with the inactivation of the UhpT transporter alone. nih.govcsic.es This suggests that the PTS may play a more significant role in fosfomycin transport in E. coli than previously understood.

The intracellular accumulation of fosfomycin is a critical factor for its bactericidal effect. A decline in this accumulation is observed when either the UhpT or the PTS is absent. However, mutations in the PTS are associated with a more substantial decrease in the intracellular concentration of the antibiotic. nih.govcsic.es

**Table 2: Comparison of this compound Transport Systems in *E. coli***

| Transport System | Natural Substrate(s) | Impact of Inactivation on Fosfomycin Resistance | References |

|---|---|---|---|

| UhpT | Hexose phosphates (e.g., Glucose-6-phosphate) | 2-fold increase in resistance | nih.govcsic.es |

| PTS | Fructose | Up to 256-fold increase in resistance | nih.govcsic.es |

Modulatory Effects on Penicillin-Binding Proteins (PBPs)

Beyond its primary mechanism of inhibiting cell wall synthesis at an early stage, this compound also exhibits modulatory effects on Penicillin-Binding Proteins (PBPs). PBPs are a group of enzymes essential for the final stages of peptidoglycan synthesis, and they are the primary targets of β-lactam antibiotics.

In a study involving both methicillin-sensitive and methicillin-resistant strains of Staphylococcus aureus, fosfomycin was found to induce modifications in the PBP profile. nih.gov Specifically, it increased the expression of PBP2. nih.gov This finding suggests that PBP2 is an inducible protein and that its expression can be influenced by the presence of fosfomycin. The only PBP that remained unaffected by fosfomycin in this study was PBP3. nih.gov

Conversely, in Pseudomonas aeruginosa, fosfomycin has been observed to have an antagonistic effect with certain β-lactam antibiotics. This antagonism is, in part, attributed to fosfomycin's ability to decrease the expression of PBP3. nih.gov It is suggested that products resulting from fosfomycin-induced cell wall damage may interact with a regulatory system that controls the production of both PBPs and β-lactamases. nih.gov

These findings indicate that fosfomycin can alter the expression of key PBPs in both Gram-positive and Gram-negative bacteria, which may have implications for its synergistic or antagonistic interactions with other cell wall-active antibiotics.

Table 3: Observed Modulatory Effects of this compound on Penicillin-Binding Proteins (PBPs)

| Bacterial Species | PBP Affected | Observed Effect | References |

|---|---|---|---|

| Staphylococcus aureus | PBP2 | Increased expression | nih.gov |

| Staphylococcus aureus | PBP3 | No effect | nih.gov |

| Pseudomonas aeruginosa | PBP3 | Decreased expression | nih.gov |

Molecular and Genetic Mechanisms of Antimicrobial Resistance

Enzymatic Inactivation of Fosfomycin (B1673569)

The enzymatic inactivation of fosfomycin is a significant mechanism of resistance observed in various bacteria. This process involves the modification of the fosfomycin molecule by specific enzymes, which ultimately leads to the loss of its antibacterial activity. The primary mechanisms of enzymatic inactivation are the cleavage of the epoxide ring and the phosphorylation of the phosphonate (B1237965) group. Several enzymes, including FosA, FosB, FosX, and FosC, have been identified to catalyze these reactions. mdpi.comnih.gov

FosA, FosB, and FosX are metalloenzymes that belong to the glyoxalase superfamily. nih.govnih.gov These enzymes inactivate fosfomycin by catalyzing the nucleophilic addition of a substrate to the C1 carbon of the epoxide ring, leading to its opening. nih.govmdpi.com While they share a common overarching mechanism, they differ in their substrate specificity and the metallic cofactors they require for their activity.

Interactive Data Table: Comparison of FosA, FosB, and FosX Enzymes

| Enzyme | Substrate | Metal Cofactor(s) | Catalytic Action |

| FosA | Glutathione (B108866) | Mn²⁺ and K⁺ | Opens the epoxide ring by adding glutathione. mdpi.comnih.govasm.org |

| FosB | Bacillithiol | Mn²⁺ or Mg²⁺ | Opens the epoxide ring by adding bacillithiol. nih.govnih.gov |

| FosX | Water | Mn²⁺ | Opens the epoxide ring through hydrolysis. mdpi.comnih.gov |

FosA is a glutathione S-transferase that utilizes glutathione as a substrate to inactivate fosfomycin. mdpi.comfrontiersin.org This enzyme is dependent on the presence of Mn²⁺ and K⁺ ions for its catalytic activity. nih.govasm.org The reaction catalyzed by FosA involves the addition of glutathione to the epoxide ring of fosfomycin, rendering the antibiotic ineffective. mdpi.com FosA enzymes are commonly found in Gram-negative bacteria, including Klebsiella pneumoniae and Escherichia coli, and can be encoded on either the chromosome or plasmids. nih.govasm.orgfrontiersin.org The presence of plasmid-mediated fosA genes, such as fosA3, is a significant concern as it contributes to the horizontal transfer of fosfomycin resistance among clinically relevant pathogens. nih.govasm.org

FosB is a thiol-S-transferase that confers fosfomycin resistance, primarily in low-G+C Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.govdntb.gov.ua Unlike FosA, FosB utilizes bacillithiol, a low-molecular-weight thiol found in these bacteria, as its primary substrate. nih.govnih.gov The enzyme can also use L-cysteine as a substrate, albeit less efficiently. nih.gov FosB is a divalent metal-dependent enzyme, with studies indicating a preference for Mn²⁺. nih.govvanderbilt.edu The inactivation of fosfomycin by FosB occurs through the conjugation of bacillithiol to the antibiotic's epoxide ring. nih.govdartmouth.edu Disruption of either the fosB gene or the bacillithiol biosynthesis pathway has been shown to significantly increase susceptibility to fosfomycin in S. aureus. nih.govnih.gov

FosX is a metalloenzyme that inactivates fosfomycin through a hydrolytic mechanism. nih.govnih.gov This enzyme is an Mn²⁺-dependent epoxide hydrolase that uses water as its substrate to break the epoxide ring of fosfomycin. mdpi.comnih.gov FosX enzymes have been identified in various bacteria, including Listeria monocytogenes and Clostridium botulinum. mdpi.comnih.gov By catalyzing the addition of a water molecule, FosX effectively neutralizes the antibacterial activity of fosfomycin.

FosC enzymes represent a different mechanism of fosfomycin inactivation that involves phosphorylation rather than epoxide ring cleavage. nih.govmdpi.com These enzymes are kinases that catalyze the transfer of a phosphate (B84403) group from ATP to the phosphonate moiety of fosfomycin. nih.govmdpi.com This modification prevents the antibiotic from binding to its target, MurA. The protein from Pseudomonas syringae called FosC has been shown to mediate fosfomycin resistance by using ATP as a co-substrate. ebi.ac.uk However, further research has indicated that the FosC from P. syringae is an ortholog of FomA, another fosfomycin kinase. nih.govnih.gov A plasmid-mediated gene, fosC2, has also been identified in E. coli. nih.govmdpi.com

In addition to FosC, other kinases have been identified, particularly in fosfomycin-producing organisms, that play a role in resistance through phosphorylation. nih.gov In Streptomyces species, two kinases, FomA and FomB, work sequentially to modify fosfomycin. nih.govmdpi.com FomA, which shares homology with the amino acid kinase family, catalyzes the phosphorylation of fosfomycin to fosfomycin monophosphate in the presence of ATP and Mg²⁺. nih.govebi.ac.uk Subsequently, FomB phosphorylates fosfomycin monophosphate to yield fosfomycin diphosphate. ebi.ac.uk These phosphorylation steps detoxify the antibiotic within the producing organism, serving as a self-resistance mechanism. nih.govmdpi.com

Genetic Determinants and Plasmid-Mediated Transmission

The dissemination of fosfomycin resistance is significantly facilitated by mobile genetic elements, particularly plasmids, which carry genes encoding fosfomycin-modifying enzymes. frontiersin.orgnih.govnih.gov These enzymes inactivate the antibiotic, rendering it ineffective. The most clinically significant of these are the FosA-type enzymes. frontiersin.orgasm.org

The primary mechanism of plasmid-mediated resistance involves the enzymatic modification of fosfomycin. nih.govmicrobiologyresearch.org Several families of fosfomycin-inactivating enzymes have been identified, including FosA, FosB, FosC, and FosX. nih.govnih.gov These enzymes catalyze the opening of the epoxide ring of fosfomycin through the addition of molecules like glutathione, bacillithiol, or water, thereby neutralizing its antibacterial activity. asm.orgnih.gov

The genes encoding these enzymes, such as fosA3, are frequently located on plasmids, often within transposons like those flanked by IS26 insertion sequences. frontiersin.orgfrontiersin.org This association with mobile genetic elements promotes their transfer between different bacterial species and strains. For instance, the fosA3 gene is often found on various plasmid types, including IncFII, IncI1, IncN, and IncHI2, which are common in Enterobacterales. frontiersin.org Studies have highlighted the global spread of fosA3, particularly in E. coli and K. pneumoniae, often co-localizing with genes conferring resistance to other critical antibiotics like extended-spectrum β-lactamases (ESBLs) and carbapenems. frontiersin.orgfrontiersin.orgfrontiersin.org This co-localization poses a significant therapeutic challenge.

The prevalence of plasmid-mediated fosfomycin resistance varies geographically and by bacterial species. In China, for example, fosA3 is the predominant plasmid-mediated resistance mechanism in Enterobacteriaceae from both animal and human sources. frontiersin.org Similarly, fosA5 has been identified as a prevalent resistance determinant in carbapenem-resistant K. pneumoniae. microbiologyresearch.orgfrontiersin.org The successful spread of these genes is attributed to their association with highly mobile plasmids and insertion sequences. frontiersin.org

Table 1: Key Plasmid-Mediated Fosfomycin Resistance Genes

| Gene | Enzyme Family | Mechanism of Action | Common Bacterial Hosts | Associated Mobile Elements |

|---|---|---|---|---|

| fosA3 | FosA | Glutathione S-transferase | E. coli, K. pneumoniae | Plasmids (IncFII, IncI1), Transposons (IS26) |

| fosA5 | FosA | Glutathione S-transferase | K. pneumoniae | Plasmids |

| fosA | FosA | Glutathione S-transferase | Enterobacter cloacae, Serratia marcescens | Plasmids, Transposons (Tn2921) |

| fosC2 | FosC | Phosphatase | Enterobacterales | Plasmids |

Reduced Bacterial Uptake and Permeability Alterations

A primary mechanism of fosfomycin resistance is the reduction of its intracellular concentration by altering the transport systems responsible for its uptake. frontiersin.orgfrontiersin.org Fosfomycin enters the bacterial cell by mimicking sugar phosphates, utilizing the glycerol-3-phosphate transporter (GlpT) and the hexose (B10828440) phosphate transporter (UhpT). nih.govoup.commdpi.com

The GlpT transporter is a key portal for fosfomycin entry into the bacterial cytoplasm. nih.govmdpi.com Mutations within the glpT gene can lead to a non-functional or inactivated transporter, significantly reducing fosfomycin uptake and thereby conferring resistance. nih.govmdpi.commcmaster.ca This is a common mechanism for the development of fosfomycin resistance, particularly in species like Pseudomonas aeruginosa, where GlpT is the sole transporter for the antibiotic. nih.govmdpi.comnih.gov Inactivation of glpT in P. aeruginosa can lead to a dramatic increase in the minimum inhibitory concentration (MIC) of fosfomycin. nih.govnih.gov

In Escherichia coli and Staphylococcus aureus, while both GlpT and UhpT are present, mutations in glpT still contribute significantly to resistance. nih.govfrontiersin.orgfrontiersin.org Studies have identified various types of mutations in glpT, including point mutations leading to amino acid substitutions and nonsense mutations resulting in truncated, non-functional proteins. frontiersin.org

The UhpT system, which transports hexose phosphates like glucose-6-phosphate, serves as a second, inducible pathway for fosfomycin uptake in many bacteria, including E. coli and S. aureus. frontiersin.orgnih.govfrontiersin.org Similar to GlpT, mutations in the uhpT gene can impair fosfomycin transport, leading to resistance. nih.govfrontiersin.org The complete loss of the UhpT protein can result in high-level fosfomycin resistance. frontiersin.org

Mutations in uhpT are frequently found in clinical isolates resistant to fosfomycin. frontiersin.org In some bacteria, such as S. aureus, mutations in uhpT may play a more significant role in fosfomycin resistance than mutations in glpT. nih.govfrontiersin.org The inactivation of both glpT and uhpT transporters can lead to very high levels of resistance. nih.govoup.comfrontiersin.org

The expression of both glpT and uhpT is subject to complex regulatory control, and alterations in these regulatory pathways can lead to fosfomycin resistance. A key global regulator is the cyclic AMP (cAMP)-cAMP receptor protein (CRP) complex. nih.govoup.comnih.gov High intracellular levels of cAMP are necessary for the full expression of both transporter genes in Enterobacterales. nih.govnih.gov

The synthesis of cAMP is dependent on the enzyme adenylate cyclase, encoded by the cyaA gene. nih.gov The activity of this enzyme is linked to the phosphotransferase system (PTS), particularly the PtsI protein. nih.govnih.gov Consequently, mutations in cyaA or ptsI lead to decreased intracellular cAMP levels. nih.govnih.govresearchgate.net This reduction in cAMP results in diminished expression of both GlpT and UhpT, leading to decreased fosfomycin uptake and subsequent resistance. nih.govoup.com The cAMP-CRP complex binds to the promoter regions of glpT and uhpT, positively regulating their transcription. nih.govnih.govasm.org Therefore, inactivation of the CRP protein also impairs the expression of these transporters and reduces fosfomycin susceptibility. nih.govresearchgate.net

In addition to the global regulation by cAMP-CRP, the UhpT system is also controlled by a specific three-component system, UhpABC. frontiersin.orgnih.gov UhpC senses extracellular glucose-6-phosphate and, through the sensor kinase UhpB, activates the response regulator UhpA, which then induces uhpT transcription. frontiersin.org Mutations in uhpA, uhpB, or uhpC can therefore prevent the induction of UhpT expression, leading to fosfomycin resistance. frontiersin.orgnih.gov

Target Enzyme Modification

Another mechanism of fosfomycin resistance involves alterations to its intracellular target, the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase, encoded by the murA gene. frontiersin.orgnih.gov This enzyme is crucial for the initial step of peptidoglycan biosynthesis. frontiersin.orgnih.gov

Fosfomycin acts by covalently binding to a specific cysteine residue (Cys115 in E. coli) in the active site of the MurA enzyme, thereby inactivating it. frontiersin.orgresearchgate.netnih.gov Point mutations in the murA gene that alter this critical cysteine residue or other amino acids in the active site can reduce the binding affinity of fosfomycin. nih.govmdpi.comfrontiersin.org This modification of the target enzyme prevents its inactivation by the antibiotic, resulting in resistance. nih.govmdpi.com While less common than resistance due to impaired transport, mutations in murA have been identified in fosfomycin-resistant clinical isolates. frontiersin.org

Table 2: Summary of Chromosomal Resistance Mechanisms

| Mechanism Category | Specific Mechanism | Gene(s) Involved | Consequence |

|---|---|---|---|

| Reduced Uptake | Inactivation of Glycerol-3-Phosphate Transporter | glpT | Decreased fosfomycin influx |

| Inactivation of Hexose Phosphate Transporter | uhpT | Decreased fosfomycin influx | |

| Downregulation of Transporter Expression | cyaA, ptsI, crp | Reduced cAMP levels, leading to decreased expression of glpT and uhpT | |

| Impaired Induction of UhpT | uhpA, uhpB, uhpC | Lack of uhpT expression in the presence of inducers | |

| Target Modification | Alteration of MurA Enzyme | murA | Reduced binding of fosfomycin to its target |

Fitness Costs and Compensation Mechanisms Associated with Resistance

The acquisition of antibiotic resistance is often associated with a biological "fitness cost" for the bacterium. This cost typically manifests as a reduced growth rate or decreased virulence in the absence of the antibiotic. In the case of fosfomycin, resistance mutations, particularly those affecting the transport systems required for drug uptake (e.g., GlpT and UhpT), can impose a significant fitness burden. nih.gov

However, bacteria have evolved compensatory mechanisms to mitigate these fitness costs. These mechanisms often involve secondary mutations that restore the physiological function compromised by the primary resistance mutation. For example, a mutation that impairs a transporter's function to prevent fosfomycin entry might also hinder the uptake of essential nutrients. A compensatory mutation could potentially modify another transport system to offset this nutritional deficit.

Interestingly, not all fosfomycin resistance mechanisms carry the same fitness cost. Resistance conferred by the overexpression of the murA gene has been shown to have a relatively low fitness cost compared to mutations in transport systems. nih.gov This suggests that resistance through target amplification may be a more evolutionarily favorable strategy for bacteria under certain conditions, allowing them to maintain a high level of resistance without a significant compromise in their growth and survival. The balance between the level of resistance and the associated fitness cost is a critical factor in the selection and maintenance of resistant strains in a population.

Epidemiology and Genetic Context of Resistance Genes in Research Isolates

The dissemination of fosfomycin resistance is increasingly mediated by the horizontal transfer of specific resistance genes. These genes are often located on mobile genetic elements such as plasmids, which facilitates their spread among different bacterial species and strains.

Several plasmid-mediated fosfomycin resistance genes have been identified, with the fosA family being particularly prominent in Gram-negative bacteria. These genes encode metalloenzymes that inactivate fosfomycin by catalyzing the addition of glutathione to the antibiotic's epoxide ring. frontiersin.org

fosA3 : This is one of the most widespread plasmid-mediated fosfomycin resistance genes, particularly in E. coli and Klebsiella pneumoniae. frontiersin.org It has been detected in clinical isolates from humans, as well as in bacteria from food animals and the environment, indicating a broad and concerning distribution. frontiersin.org The fosA3 gene is often found on plasmids that also carry other resistance determinants, such as those for extended-spectrum β-lactamases (ESBLs), contributing to the emergence of multidrug-resistant strains. frontiersin.org

fosA7 : The fosA7 gene and its variants have also been identified in clinical isolates of E. coli. While initially associated with Salmonella species, certain variants of fosA7 appear to be more restricted to E. coli. The genetic context of fosA7 can vary, with some alleles being found on plasmids and others potentially on the chromosome, flanked by insertion sequences.

fosA5 : The fosA5 gene is another member of the fosA family that contributes to fosfomycin resistance. It has been identified in various Enterobacterales, and like other fosA genes, its presence on mobile genetic elements facilitates its dissemination. frontiersin.org

The table below summarizes the distribution of these key fosfomycin resistance genes.

| Resistance Gene | Predominantly Found In | Genetic Location | Associated Resistance Mechanisms |

| fosA3 | E. coli, K. pneumoniae | Plasmids | Co-localization with ESBL genes |

| fosA7 | E. coli, Salmonella spp. | Plasmids, Chromosome | |

| fosA5 | Enterobacterales | Plasmids |

Mobile Genetic Elements and Dissemination

The spread of resistance to fosfomycin monosodium is significantly facilitated by the movement of mobile genetic elements (MGEs) between bacteria. These elements, such as plasmids, transposons, and integrons, can carry fosfomycin resistance genes and move within and between bacterial species through horizontal gene transfer. This mechanism allows for the rapid dissemination of resistance, posing a considerable challenge to the continued efficacy of fosfomycin.

Plasmids: Key Vectors for Fosfomycin Resistance Gene Transfer

Plasmids, which are extrachromosomal DNA molecules, are primary vectors in the spread of fosfomycin resistance genes. lakeforest.edu The most frequently identified plasmid-mediated fosfomycin resistance gene is fosA3. nih.govfrontiersin.org Studies have shown that IncF and IncN plasmid types play a predominant role in the dissemination of fosfomycin-modifying enzymes. nih.govresearchgate.net

Research conducted in China on Escherichia coli isolates from pets identified fosA3 genes on F2:A−:B− or similar F33:A−:B− plasmids. nih.govnih.gov These plasmids were also found to carry other resistance genes, such as blaCTX-M-65 and rmtB, suggesting that the use of other antimicrobials could co-select for fosfomycin resistance. nih.govnih.gov A study in Mexico on uropathogenic E. coli also demonstrated the horizontal transfer of fosfomycin resistance, indicating that conjugation is a likely transmission mechanism. nih.gov

The table below summarizes key findings from studies on plasmids carrying fosfomycin resistance genes.

| Plasmid Type/Replicon | Resistance Gene(s) Carried | Bacterial Species | Geographic Region | Key Findings |

| F2:A−:B−, F33:A−:B− | fosA3, blaCTX-M-65, rmtB | Escherichia coli | China | Co-localization of resistance genes suggests co-selection by other antimicrobials. nih.govnih.gov |

| IncFII | fosA3, blaCTX-M | Escherichia coli | Global | fosA3 is often surrounded by IS26 insertion sequences on conjugative IncFII plasmids. semanticscholar.org |

| IncF, IncN | Fosfomycin-modifying enzymes | Enterobacteriaceae | Global | These plasmid types are predominant in the dissemination of fosfomycin resistance. nih.govresearchgate.net |

| Various (IncFII, IncX, etc.) | fosA3 | Escherichia coli | Global | fosA3 is frequently located on plasmids that also carry ESBL or carbapenemase genes. researchgate.netunige.ch |

Transposons and Insertion Sequences: Mobilizing Resistance Determinants

Transposons, or "jumping genes," are segments of DNA that can move from one location to another within a genome or between different DNA molecules, such as from a chromosome to a plasmid. lakeforest.edu The insertion sequence IS26 plays a crucial role in the mobilization and dissemination of fosfomycin-modifying enzymes. nih.gov The fosA3 gene is frequently flanked by IS26 elements, forming a composite transposon structure. frontiersin.orgnih.govnih.gov This structure facilitates the movement of the resistance gene between different plasmids and its integration into the bacterial chromosome. frontiersin.org

For instance, the transposon Tn2921 was one of the first mobile elements identified to carry a fosfomycin resistance gene. nih.govnih.gov The presence of IS26-flanked transposons carrying fosA3 alongside other resistance genes like blaCTX-M-55 has been observed on IncFII and IncX plasmids. researchgate.net This co-localization within a mobile element further enhances the potential for multi-drug resistance to spread.

Integrons: Platforms for Resistance Gene Cassette Acquisition

Integrons are genetic elements that can capture and express gene cassettes, which often contain antibiotic resistance genes. youtube.com While not self-mobile, they are frequently located within transposons and plasmids, which facilitates their transfer. youtube.com Although less commonly reported in the context of fosfomycin resistance compared to plasmids and transposons, fosfomycin resistance determinants have been found within type 1 integrons on plasmids. nih.gov This indicates that integrons can also contribute to the collection and dissemination of fosfomycin resistance in combination with other resistance determinants.

Horizontal Gene Transfer: The Dissemination Highway

The primary mechanisms of horizontal gene transfer (HGT) that contribute to the spread of fosfomycin resistance are conjugation, transformation, and transduction. lakeforest.edulongdom.orgmdpi.com Conjugation, which involves the direct transfer of genetic material (often plasmids) between bacterial cells, is a particularly significant route for the dissemination of plasmid-borne fos genes. lakeforest.edunih.govlongdom.org The ability of all fosfomycin-resistant ESBL-carrying strains in one study to horizontally transmit their resistance to a recipient strain highlights the efficiency of this process. nih.gov

The biological cost of plasmid-mediated fosfomycin resistance is lower than that of resistance acquired through chromosomal mutations, which may favor the global spread of these mobile resistance mechanisms. nih.gov The frequent co-localization of fosA3 with genes conferring resistance to other widely used antibiotics, such as extended-spectrum cephalosporins (e.g., blaCTX-M), on the same mobile elements is a major concern. frontiersin.orgnih.govsemanticscholar.org This co-carriage means that the use of these other antibiotics can inadvertently select for and promote the spread of fosfomycin resistance. nih.govnih.gov

Biosynthesis and Synthetic Methodologies

Natural Biosynthetic Pathways

The biosynthesis of fosfomycin (B1673569) in Streptomyces species, such as S. fradiae and S. wedmorensis, has been extensively studied. nih.gov This pathway involves a series of enzymatic transformations, beginning with a key precursor from primary metabolism.

The committed step in the fosfomycin biosynthetic pathway in Streptomyces is the conversion of phosphoenolpyruvate (B93156) (PEP), a central metabolite, to phosphonopyruvate (B1221233) (PnPy). nih.govpnas.org This reaction is catalyzed by the enzyme PEP mutase. pnas.org This transformation is thermodynamically unfavorable but is driven forward by the subsequent irreversible decarboxylation of PnPy. nih.govpnas.org

Following the formation of PnPy, the pathway in Streptomyces proceeds through several key intermediates, each catalyzed by a specific enzyme. The key steps are outlined below:

| Intermediate | Enzyme | Reaction |

| Phosphonopyruvate (PnPy) | PnPy decarboxylase | Decarboxylation to phosphonoacetaldehyde (B103672) (PnAA) nih.govpnas.org |

| Phosphonoacetaldehyde (PnAA) | FomC | Reduction to 2-hydroxyethylphosphonate (2-HEP) nih.govresearchgate.net |

| 2-Hydroxyethylphosphonate (2-HEP) | Fom3 (putative) | Methylation to 2-hydroxypropylphosphonate (2-HPP) nih.gov |

| 2-Hydroxypropylphosphonate (2-HPP) | HppE | Epoxidation to fosfomycin nih.govchemistryviews.org |

This pathway involves a decarboxylation, a reduction, a methylation, and a final epoxidation to yield the active fosfomycin molecule. nih.gov While most enzymatic steps have been confirmed, the methylation step catalyzed by Fom3, a radical S-adenosylmethionine (SAM) methyltransferase, is still putative as in vitro activity has been challenging to demonstrate. nih.gov

The production of fosfomycin by Streptomyces fradiae is influenced by the availability of specific precursors and the composition of the growth medium. nih.govasm.org Glucose serves as a primary carbon source, with its carbons being incorporated into the fosfomycin backbone. nih.gov Specifically, carbons 1 and 6 of glucose are precursors for carbon 1 of fosfomycin, while carbon 2 of glucose labels carbon 2 of fosfomycin. nih.govasm.org

L-methionine and L-glutamate have been shown to significantly stimulate fosfomycin production without affecting bacterial growth. nih.govasm.org The methyl carbon of methionine is the direct precursor for the methyl group of fosfomycin. nih.govasm.org The requirement for L-glutamate is not absolute, as other tricarboxylic acid cycle intermediates can substitute for it. nih.govcapes.gov.br L-asparagine is an effective nitrogen source for both growth and antibiotic synthesis. nih.govasm.org Additionally, cobalt and inorganic phosphate (B84403) concentrations that exceed what is required for maximal growth are also necessary for optimal fosfomycin production. nih.govcapes.gov.br

The biosynthetic pathway for fosfomycin in Pseudomonas syringae presents a notable divergence from that of Streptomyces. nih.govnih.gov While the initial conversion of PEP to PnPy and the final epoxidation of 2-hydroxypropylphosphonate (2-HPP) to fosfomycin are conserved, the intermediate steps are distinctly different. nih.govnih.govillinois.edu

A key difference in the Pseudomonas pathway is the absence of a phosphonopyruvate (PnPy) decarboxylase enzyme, which is crucial in the Streptomyces route. nih.govnih.govpnas.org Instead, P. syringae employs a citrate (B86180) synthase-like enzyme, Psf2, which condenses PnPy with an acetyl group from acetyl-CoA to form 2-phosphonomethylmalate (Pmm). nih.govnih.govresearchgate.net This reaction is analogous to those found in the biosynthesis of other phosphonate (B1237965) natural products like FR-900098 and phosphinothricin. nih.govnih.gov

The subsequent steps in the Pseudomonas pathway remained elusive for some time. Recent research has identified the enzyme PsfC, a metallohydrolase, as a key player. pnas.orgnih.gov PsfC catalyzes the oxidative decarboxylation of 2-Pmm to generate 3-oxo-4-phosphonobutanoate. pnas.orgnih.gov This intermediate can then decarboxylate to form 2-oxopropylphosphonate (2-OPP), a known precursor to fosfomycin in this pathway. pnas.orgnih.gov The final steps involve the reduction of 2-OPP to (S)-2-HPP by the enzyme Psf3, followed by the epoxidation to fosfomycin catalyzed by Psf4. illinois.edunih.gov

The distinct enzymatic strategies employed by Streptomyces and Pseudomonas to synthesize the same antibiotic highlight the remarkable adaptability and evolutionary creativity of microorganisms in producing complex secondary metabolites.

Pseudomonas Species Pathway (e.g., P. syringae)

Genetic Clusters and Functional Confirmation

The biosynthesis of fosfomycin is directed by distinct biosynthetic gene clusters (BGCs) in different producing organisms, primarily in species of Streptomyces and Pseudomonas. The identification and functional confirmation of these BGCs have been achieved through genome sequencing, gene deletion studies, and heterologous expression experiments.

In Pseudomonas syringae PB-5123, the fosfomycin biosynthetic gene cluster, known as the psf cluster, was identified through genome sequencing. A key gene within this cluster, psf1, encodes a protein with high homology to phosphoenolpyruvate (PEP) mutase, the enzyme responsible for the initial and crucial step of forming a carbon-phosphorus bond by converting PEP to phosphonopyruvate (PnPy). The functionality of this entire gene cluster was confirmed through heterologous expression. When a fosmid containing the putative fosfomycin gene cluster from P. syringae was introduced into Pseudomonas aeruginosa, the new host gained the ability to produce fosfomycin, which was detected by ³¹P NMR spectroscopy and mass spectrometry. nih.gov Further confirmation was obtained when the deletion of the psf1 gene in the native producer, P. syringae PB-5123, resulted in the complete abolishment of fosfomycin production. nih.gov Systematic combinatorial expression of other genes in the cluster has allowed for the functional assignment of enzymes like PsfC, which performs a critical oxidative decarboxylation step in the pathway.

In Streptomyces species, such as Streptomyces fradiae and Streptomyces wedmorensis, the biosynthetic pathway is encoded by the fom gene cluster. This cluster also contains a gene for PEP mutase (PepM), which catalyzes the same initial C-P bond formation. The Streptomyces cluster includes genes encoding enzymes for the subsequent steps, which differ significantly from the Pseudomonas pathway. Additionally, the fom cluster contains genes like fomA and fomB, which confer resistance to the producing organism by phosphorylating the fosfomycin molecule, thereby inactivating it.

Below is a data table summarizing key genes involved in the fosfomycin biosynthetic clusters from both Pseudomonas and Streptomyces.

| Gene (Organism) | Encoded Enzyme | Function in Biosynthesis |

|---|---|---|

| psf1 (P. syringae) | PEP Mutase | Catalyzes the conversion of PEP to Phosphonopyruvate (PnPy), forming the C-P bond. nih.gov |

| psf2 (P. syringae) | Citrate Synthase-like Enzyme | Adds an acetyl group to PnPy, a key step in the divergent Pseudomonas pathway. nih.gov |

| psfC (P. syringae) | Metallohydrolase | Performs an oxidative decarboxylation to complete the pathway to fosfomycin. |

| PepM (Streptomyces sp.) | PEP Mutase | Catalyzes the conversion of PEP to PnPy, analogous to Psf1. |

| Fom3 (Streptomyces sp.) | Radical SAM-dependent Methyltransferase | Adds a methyl group to an intermediate, a key step in the Streptomyces pathway. nih.gov |

| - (Streptomyces sp.) | PnPy Decarboxylase | Decarboxylates PnPy to phosphonoacetaldehyde. nih.gov |

Comparative Analysis of Biosynthetic Routes

The biosynthetic pathways leading to fosfomycin in Pseudomonas syringae and Streptomyces species are notable examples of convergent evolution, where different routes have evolved to produce the same potent antibiotic. While the pathways share the first and last steps, the intermediate enzymatic transformations are surprisingly different. nih.govnih.gov

Shared Steps:

Initiation: Both pathways begin with the conversion of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy), a thermodynamically unfavorable reaction catalyzed by the enzyme PEP mutase (encoded by psf1 in Pseudomonas and pepM in Streptomyces). nih.govnih.gov This step establishes the characteristic carbon-phosphorus bond of the molecule.

Divergent Intermediate Pathways: The primary difference lies in the strategy each organism employs to process PnPy and drive the initial unfavorable reaction forward. nih.gov

In Streptomyces: The pathway proceeds through the decarboxylation of PnPy to phosphonoacetaldehyde (PnAA) by a PnPy decarboxylase. This is followed by a homologation step where a methyl group is added by a radical SAM-dependent methyltransferase, Fom3. nih.gov

In Pseudomonas syringae: This organism's genome lacks a gene for PnPy decarboxylase. nih.govnih.gov Instead, it utilizes a citrate synthase-like enzyme, Psf2, which adds an acetyl group to PnPy. nih.govnih.gov This alternate reaction serves to pull the equilibrium of the initial PEP mutase reaction forward, achieving the same metabolic goal through a different chemical strategy. Subsequent steps, including an oxidative decarboxylation by PsfC, lead to the common precursor, 2-HPP.

The following table provides a comparative overview of the two distinct biosynthetic routes.

| Biosynthetic Step | Streptomyces Pathway | Pseudomonas Pathway |

|---|---|---|

| Initial C-P Bond Formation | PEP → PnPy (Catalyzed by PepM) | PEP → PnPy (Catalyzed by Psf1/PepM) |

| Driving Force/Next Step | Irreversible decarboxylation of PnPy by PnPy decarboxylase. nih.gov | Citrate synthase-type addition of an acetyl group to PnPy by Psf2. nih.govnih.gov |

| Key Intermediate Enzymes | PnPy Decarboxylase, Fom3 (Methyltransferase) nih.gov | Psf2 (Citrate synthase-like), PsfC (Oxidative decarboxylase) |

| Common Precursor Formed | 2-Hydroxypropylphosphonate (2-HPP) | 2-Hydroxypropylphosphonate (2-HPP) |

| Final Step (Epoxidation) | 2-HPP → Fosfomycin (Catalyzed by HppE) chemistryviews.org | 2-HPP → Fosfomycin (Catalyzed by HppE) chemistryviews.org |

Chemical Synthesis Approaches

While fosfomycin is produced naturally through biosynthesis, chemical synthesis remains crucial for large-scale production and for creating derivatives for research. google.com Synthetic strategies generally fall into three main categories: the epoxidation of (Z)-1-propenylphosphonates, the ring closure of 1,2-dihydroxylpropylphosphonates, or the ring closure of halohydrinphosphonates. nih.govresearchgate.net These methods allow for the production of racemic fosfomycin, which must then be resolved to isolate the biologically active (1R,2S)-cis-diastereoisomer. google.com

Laboratory-Scale Synthetic Routes

A widely utilized laboratory-scale and industrial synthesis involves the base-catalyzed ring closure of a halohydrinphosphonate intermediate. nih.gov This approach offers an efficient route to the final epoxide structure.

A representative synthesis proceeds as follows:

Halohydrin Formation: The starting material, (Z)-1-propenyl-phosphonate, is treated with an electrophilic halogen source in the presence of water, such as sodium hypochlorite (B82951) (NaOCl). nih.gov This reaction forms a racemic threo-1-chloro-2-hydroxypropylphosphonic acid intermediate.

Resolution: The resulting racemic chlorohydrin mixture is resolved to separate the desired enantiomer. This is often accomplished by forming a diastereomeric salt with an optically active amine, such as (–)-α-phenylethylamine, allowing for separation via crystallization. nih.gov

Epoxide Ring Closure: The resolved (+)-chlorohydrin is then treated with a strong base, typically a concentrated aqueous solution of sodium hydroxide (B78521) (NaOH). nih.gov The base deprotonates the hydroxyl group, which then acts as an intramolecular nucleophile, displacing the adjacent chloride ion to form the epoxide ring of fosfomycin with high yield. nih.gov

Other large-scale methods focus on the enantioselective hydrogenation of β-oxophosphonates to create a bromohydrin intermediate, which is subsequently treated with a base to yield fosfomycin. nih.gov

Derivatization and Salt Formation for Research Application

Derivatization: For research and analytical applications, particularly for quantifying fosfomycin in biological matrices like human plasma, derivatization is often necessary. Due to its high polarity and lack of a strong chromophore, fosfomycin can be difficult to detect using standard reversed-phase HPLC-UV methods. worldwidejournals.com Derivatization converts the molecule into a form that is more easily separated and detected.

A common derivatization strategy involves esterification of the phosphonic acid group. For instance, fosfomycin can be converted to a pentafluorobenzyl (PFB) ester using pentafluorobenzyl bromide (PFBBr) as the derivatizing reagent. nih.govresearchgate.net This process is often facilitated by phase transfer catalysis (PTC), which allows for the simultaneous extraction from an aqueous sample into an organic phase where the derivatization occurs. nih.govresearchgate.net The resulting PFB derivative is less polar and more amenable to analysis by liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net Another analytical approach involves forming a colored ion-pair complex with an acidic dye like methyl orange, which can then be quantified spectrophotometrically or by chromatography. worldwidejournals.comresearchgate.net The synthesis of various analogs through derivatization is also critical for studying structure-activity relationships. nih.govnih.gov

Salt Formation: Fosfomycin is a phosphonic acid and is typically administered as a salt to improve its stability, solubility, and bioavailability. nih.gov The monosodium salt is a key formulation. The preparation of fosfomycin monosodium often starts from a resolved salt of fosfomycin with a chiral amine, such as (1R,2S)-(-)-cis-1,2-epoxypropylphosphonic acid R-(+)-α-phenylethylamine salt. google.comgoogle.com

A typical procedure for forming the monosodium salt is:

A solution of sodium hydroxide (NaOH) in water is prepared. google.com

The fosfomycin phenylethylamine salt is slowly added to the NaOH solution at room temperature, followed by gentle heating (e.g., to 35-40 °C) with stirring. google.com

In this reaction, the sodium ion displaces the phenylethylammonium counter-ion, forming fosfomycin sodium in the aqueous solution and freeing the phenylethylamine. google.comgoogle.com

After allowing the mixture to settle, the layers are separated. The upper layer containing the phenylethylamine can be collected for recycling. google.com

The lower aqueous layer containing the fosfomycin sodium salt is then treated (e.g., decolorized with activated carbon) and the salt is crystallized out by adding a miscible organic solvent, such as absolute ethanol, often at reduced temperatures to enhance precipitation. google.com

The resulting white crystals of this compound are collected by filtration and dried. google.com

Pre Clinical Pharmacokinetics and Pharmacodynamics in Research Models

In Vitro Pharmacodynamic Studies

In vitro studies have been instrumental in characterizing the antibacterial activity of fosfomycin (B1673569) against a range of pathogens. These studies have explored its concentration-dependent effects, the kinetics of bacterial killing, and its impact on bacterial morphology.

Concentration-Dependent Activity

The bactericidal activity of fosfomycin is notably influenced by its concentration relative to the minimum inhibitory concentration (MIC) of the target organism. Research has demonstrated that fosfomycin exhibits concentration-dependent killing against several bacterial species. nih.govasm.org For instance, against strains of Escherichia coli and Proteus mirabilis, a more rapid and extensive killing is observed at higher multiples of the MIC. asm.org

However, the nature of fosfomycin's activity can be organism-dependent. While it shows concentration-dependent killing against some Gram-negative bacteria like E. coli, its activity against other pathogens, such as Staphylococcus aureus and Pseudomonas aeruginosa, has been described as more time-dependent in some studies. asm.orgresearchgate.net This variability highlights the importance of considering the specific pathogen when evaluating the potential efficacy of fosfomycin.

In studies with E. coli, increasing fosfomycin concentrations from 1x to 8x MIC resulted in a more rapid initial bactericidal effect. nih.gov At concentrations of 16x to 32x MIC, bacterial counts were often reduced to below the limit of detection. nih.gov However, regrowth of the bacterial population has been observed after 24 hours at lower concentrations, often due to the emergence of resistant subpopulations. nih.gov

Time-Kill Assays and Growth Inhibition Kinetics

Time-kill assays provide a dynamic view of an antibiotic's effect on bacterial viability over time. For fosfomycin, these studies have consistently shown a rapid initial bactericidal effect, particularly against susceptible Gram-negative organisms. nih.gov Against E. coli, a significant reduction in bacterial counts is often observed within the first 2 to 4 hours of exposure. nih.gov

The kinetics of this killing activity are directly related to the fosfomycin concentration. At concentrations at or slightly above the MIC, an initial period of killing may be followed by a phase of regrowth. nih.gov Higher concentrations (e.g., ≥16x MIC) can lead to sustained bactericidal activity with no regrowth observed at 24 hours for susceptible strains. nih.gov

Table 1: Time-Kill Kinetics of Fosfomycin against Escherichia coli NU14 (MIC = 1 mg/L) in an In Vitro Model

| Fosfomycin Concentration (x MIC) | 0 hr (log10 CFU/mL) | 0.5 hr (log10 CFU/mL) | 1 hr (log10 CFU/mL) | 2 hr (log10 CFU/mL) | 4 hr (log10 CFU/mL) | 24 hr (log10 CFU/mL) |

|---|---|---|---|---|---|---|

| Control (0x) | ~6.0 | ~6.2 | ~6.8 | ~7.5 | ~8.5 | >9.0 |

| 1x | ~6.0 | ~5.5 | ~5.0 | ~4.5 | ~4.2 | ~8.0 (Regrowth) |

| 2x | ~6.0 | ~5.2 | ~4.5 | ~4.0 | ~3.5 | ~7.5 (Regrowth) |

| 4x | ~6.0 | ~4.8 | ~4.0 | ~3.2 | <2.0 (LOD) | ~6.0 (Regrowth) |

| 8x | ~6.0 | ~4.5 | ~3.5 | <2.0 (LOD) | <2.0 (LOD) | ~4.0 (Regrowth) |

| 16x | ~6.0 | ~4.0 | <2.0 (LOD) | <2.0 (LOD) | <2.0 (LOD) | <2.0 (LOD) |

| 32x | ~6.0 | <2.0 (LOD) | <2.0 (LOD) | <2.0 (LOD) | <2.0 (LOD) | <2.0 (LOD) |

| 64x | ~6.0 | <2.0 (LOD) | <2.0 (LOD) | <2.0 (LOD) | <2.0 (LOD) | <2.0 (LOD) |

Data adapted from a study by Meletiadis et al. (2018). nih.gov LOD = Limit of Detection.

Effects on Bacterial Morphology (e.g., Spheroplast Formation)

Fosfomycin's unique mechanism of action, the inhibition of the MurA enzyme, directly interferes with the synthesis of peptidoglycan, a critical component of the bacterial cell wall. researchgate.net This disruption of cell wall formation leads to distinct changes in bacterial morphology.

In the presence of fosfomycin, susceptible bacteria are unable to maintain their rigid cell wall structure, particularly during growth and division. nih.gov This results in the formation of osmotically fragile, spherical cells known as spheroplasts. nih.gov This morphological change is a hallmark of antibiotics that target peptidoglycan synthesis. nih.gov Under microscopic observation, this appears as a conversion of rod-shaped bacteria, like E. coli, into large, spherical forms. nih.gov

In Vivo Pharmacokinetic and Pharmacodynamic Modeling in Animal Systems

Animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of fosfomycin, as well as for correlating these pharmacokinetic parameters with its pharmacodynamic effects in a living system.

Characterization of Distribution in Tissues and Fluids (e.g., urine, plasma, bladder, kidneys)

Studies in various animal models have shown that fosfomycin distributes into a wide range of tissues and body fluids. Following subcutaneous administration in mice, fosfomycin is rapidly absorbed, reaching peak plasma concentrations that are dose-dependent. nih.gov

A key characteristic of fosfomycin's pharmacokinetics is its extensive excretion in the urine in its active form. This leads to very high urinary concentrations, often exceeding plasma concentrations by a significant margin. nih.gov This high concentration in the urinary tract is a critical factor in its efficacy for urinary tract infections.

In a murine model of ascending urinary tract infection, subcutaneous administration of fosfomycin resulted in significant concentrations in both plasma and urine. nih.gov While specific tissue concentrations in the bladder and kidneys were not always quantified directly in µg/g, the therapeutic effect, measured by a reduction in bacterial colony-forming units (CFU), was observed in these organs, indicating effective distribution to these sites. nih.gov

Table 2: Peak Plasma and Urine Concentrations of Fosfomycin in Mice Following a Single Subcutaneous Dose

| Dose (mg/mouse) | Peak Plasma Concentration (mg/L) | Peak Urine Concentration (mg/L) |

|---|---|---|

| 0.75 | 36 | 1,100 |

| 7.5 | 280 | 33,400 |

| 30 | 750 | 70,000 |

Data from a study by Meletiadis et al. (2018). nih.gov

Elimination Profiles in Animal Models

The elimination of fosfomycin from the body has been characterized in several animal models. In mice, fosfomycin exhibits a relatively short elimination half-life. Following subcutaneous administration, the mean elimination half-life in plasma has been reported to be approximately 28 minutes. nih.gov This rapid elimination is about ten times faster than what is observed in humans. nih.gov

The primary route of elimination is through the kidneys via glomerular filtration, with a large proportion of the administered dose being excreted unchanged in the urine. This renal clearance is a dominant feature of fosfomycin's pharmacokinetic profile. The rapid clearance in mice means that drug accumulation in the serum is not expected with typical dosing intervals used in these models. nih.gov

Table 3: Pharmacokinetic Parameters of Fosfomycin in a Murine Model

| Parameter | Value |

|---|---|

| Mean Elimination Half-life (t½) in Plasma | 28 minutes |

Data from a study by Meletiadis et al. (2018). nih.gov

Establishment of PK/PD Indices for Antimicrobial Activity in Animal Models (e.g., AUC/MIC, Cmax/MIC)

In preclinical research, the neutropenic murine thigh infection model is a standard tool for determining the pharmacokinetic/pharmacodynamic (PK/PD) indices that best correlate with the antimicrobial efficacy of an antibiotic. bohrium.com Studies using this model for fosfomycin against a range of Gram-negative bacteria have been crucial in defining its activity profile.

For fosfomycin, the area under the concentration-time curve to minimum inhibitory concentration ratio (AUC/MIC) has been identified as the PK/PD index most strongly associated with its efficacy. asm.orgnih.gov In a comprehensive study involving Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, including extended-spectrum-beta-lactamase (ESBL)-producing and carbapenem-resistant (CR) strains, dose fractionation analysis in the neutropenic murine thigh model demonstrated that the AUC/MIC ratio was the most robust predictor of antibacterial effect, showing a stronger correlation (R² = 0.70) than Cmax/MIC (maximum concentration to MIC ratio) or %T>MIC (the percentage of time the concentration remains above the MIC). asm.orgnih.gov

The magnitude of the AUC/MIC ratio required for specific antibacterial endpoints, such as bacteriostasis (net stasis) and a 1-log₁₀ reduction in bacterial burden, has been determined for different pathogens. For Enterobacteriaceae, a mean 24-hour AUC/MIC ratio target of 23 was required for net stasis, while a ratio of 83 was needed for a 1-log kill. nih.gov The specific targets varied slightly by species. asm.orgnih.gov

| Organism | PK/PD Endpoint | Required 24-h AUC/MIC Ratio |

|---|---|---|

| Escherichia coli | Net Stasis | 24 |

| Klebsiella pneumoniae | Net Stasis | 21 |

| Pseudomonas aeruginosa | Net Stasis | 15 |

| Enterobacteriaceae (group) | 1-Log Kill | 83 |

Similarly, in murine urinary tract infection (UTI) models, both AUC/MIC and Cmax/MIC were found to be the optimal PK/PD indices for reducing bacterial counts in urine. nih.govnih.gov In one such study, the optimal AUC/MIC₀₋₇₂ ratio for efficacy in urine was determined to be >600 h⁻¹, with a Cmax/MIC ratio of >450 also showing strong correlation. nih.gov For deeper tissues like the bladder and kidneys, the optimal AUC/MIC₀₋₇₂ ratio was >200 h⁻¹. nih.gov These findings underscore that fosfomycin exhibits concentration-dependent bactericidal activity. nih.govnih.gov

Interaction with Bacterial Biofilms in Research Settings

Bacterial biofilms, structured communities of microorganisms encased in a self-produced polymeric matrix, are notoriously difficult to treat with conventional antibiotics. nih.gov Fosfomycin has demonstrated notable activity against these complex structures in various in vitro and in vivo research models. mdpi.com

A critical factor for an antibiotic's effectiveness against biofilms is its ability to penetrate the protective extracellular matrix. nih.gov Fosfomycin has been shown to penetrate effectively into both newly formed and mature biofilm structures. mdpi.commdpi.com This characteristic is often attributed to its low molecular weight, which facilitates its diffusion through the dense biofilm matrix. mdpi.com

Research has demonstrated that fosfomycin can reach bacteria within the biofilm, a necessary first step for exerting its antimicrobial effect. mdpi.com Studies on P. aeruginosa biofilms, for instance, have shown that fosfomycin penetrates well into the mature structure. mdpi.com This ability to bypass the physical barrier of the biofilm matrix is a key component of its antibiofilm activity.

Beyond penetration, fosfomycin has been shown to actively reduce and disrupt bacterial biofilms. In vitro studies have consistently demonstrated that fosfomycin can significantly decrease the biomass of biofilms formed by clinically relevant pathogens like uropathogenic E. coli (UPEC) and P. aeruginosa. mdpi.comredemc.net

In one study, fosfomycin at concentrations of 300, 700, and 1500 µg/mL produced a significant reduction in pre-formed UPEC biofilms compared to controls. redemc.netnih.gov Another study found that fosfomycin exhibited degradative activity against MDR UPEC biofilms at concentrations ranging from 164.4 µg/mL to 1045 µg/mL. nih.gov It was noted that weak biofilm producers required statistically lower concentrations of the antibiotic to disrupt the biofilm compared to moderate and strong producers. nih.gov While fosfomycin effectively reduces biofilm mass, complete elimination of the bacterial reservoirs is not always achieved. redemc.net

| Study Focus | Fosfomycin Concentration | Observed Effect | Reference |

|---|---|---|---|

| Biofilm Reduction | 300, 700, and 1500 µg/mL | Significant reduction of biofilm compared to control. | redemc.net |

| Biofilm Degradation (MDR UPEC) | 164.4 - 1045 µg/mL | Degradative activity observed across this concentration range. | nih.gov |

| Biofilm Inhibition | Sub-MIC concentrations | Disruption of biofilm formation observed. | dovepress.com |

Fosfomycin not only inhibits the initial formation of biofilms but can also promote the disassembly of pre-existing communities. redemc.net Its activity is not limited to monotherapy; synergistic effects have been observed when fosfomycin is combined with other antibiotics, such as aminoglycosides, against P. aeruginosa biofilms. mdpi.com

Structural Activity Relationships Sar and Analogue Development

Identification of Key Structural Moieties for Antimicrobial Activity

The potent antimicrobial activity of fosfomycin (B1673569) is intrinsically linked to two key structural components: the highly strained epoxide ring and the negatively charged phosphonic group. These moieties work in concert to irreversibly inactivate the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), a crucial enzyme in the biosynthesis of bacterial cell walls. nih.govfrontiersin.org

Role of the Epoxide Ring

The three-membered epoxide ring is a cornerstone of fosfomycin's pharmacological function. chemistryviews.org This strained ring is chemically reactive and serves as the "warhead" of the molecule. acs.org Its primary role is to form a covalent bond with a key amino acid residue within the active site of the MurA enzyme. nih.govacs.org

Specifically, the antibacterial action of fosfomycin is initiated by the nucleophilic attack of the thiol group of a cysteine residue (Cys115 in E. coli MurA) on one of the carbon atoms of the epoxide ring. frontiersin.orgnih.gov This reaction leads to the opening of the epoxide ring and the formation of a stable covalent adduct between the drug and the enzyme. acs.orgresearchgate.net This irreversible binding effectively inactivates MurA, thereby halting the first committed step of peptidoglycan synthesis and ultimately leading to bacterial cell death. nih.govnih.gov The reactivity of the epoxide ring is so crucial that its cleavage by bacterial enzymes, such as FosA, FosB, and FosX, is a known mechanism of resistance. nih.govacs.org

Significance of the Phosphonic Group

The phosphonic group is the second critical pharmacophore of the fosfomycin molecule. Its primary significance lies in its structural analogy to the natural substrate of MurA, phosphoenolpyruvate (B93156) (PEP). mdpi.com This mimicry allows fosfomycin to be recognized and bind to the active site of the MurA enzyme. nih.gov

Once positioned in the active site, the negatively charged phosphonic group engages in crucial electrostatic interactions with conserved, positively charged amino acid residues. nih.gov In E. coli MurA, these residues include Lys22, Arg120, and Arg397. nih.gov These interactions are vital for the proper orientation and stabilization of the fosfomycin molecule within the active site, facilitating the subsequent covalent reaction initiated by the epoxide ring. researchgate.net The phosphonic acid moiety is also essential for the transport of fosfomycin into the bacterial cell through phosphate (B84403) transport systems. acs.org

Design and Synthesis of Fosfomycin Analogues and Derivatives

The unique mechanism of action of fosfomycin and the emergence of antibiotic resistance have spurred considerable interest in the design and synthesis of novel analogues and derivatives. The primary goals of these efforts are to enhance antimicrobial potency, broaden the spectrum of activity, and overcome existing resistance mechanisms. researchgate.net

Chemical Modifications and Their Impact on MurA Inhibition

A variety of chemical modifications have been explored to improve the inhibitory activity of fosfomycin against MurA. These modifications often target the core structure of the molecule, aiming to enhance its binding affinity or reactivity.

| Compound/Analogue | Modification | Impact on MurA Inhibition |

| Fosfomycin | Parent Compound | Forms a covalent bond with Cys115 of MurA, leading to irreversible inhibition. acs.org |

| RWJ-3981 (Cyclic disulphide) | No structural resemblance to fosfomycin. | Showed an IC50 value of 0.20 µM. The chlorine on the ring with the disulfide was found to be important for the inactivation of the protein. nih.gov |

| RWJ-110192 (Pyrazolopyrimidine) | No structural resemblance to fosfomycin. | Exhibited an IC50 value of 0.30 µM. nih.gov |

| RWJ-140998 (Purine analogue) | No structural resemblance to fosfomycin. | Demonstrated an IC50 value of 0.90 µM. The presence of a thiazocine ring was important for activity. nih.gov |

| Pyrrolidinedione-based Inhibitors | Reversible inhibitors. | The most potent inhibitor, compound 46, had an IC50 of 4.5 μM and was effective against both wild-type MurA and the fosfomycin-resistant MurA C115D mutant. nih.gov |

| Flavonoids (e.g., Ampelopsin) | Reversible, time-dependent inhibitors. | Ampelopsin was the most potent among the tested flavonoids, with an inhibition level of 480 nM. nih.gov |

Exploration of Substituents for Enhanced Activity or Specificity

The exploration of various substituents on the fosfomycin scaffold has been a key strategy in the development of new analogues. The goal is to identify modifications that can improve interactions with the MurA active site or alter the physicochemical properties of the molecule to enhance uptake or reduce susceptibility to resistance enzymes.

For instance, the synthesis of novel 3-oxopyrazolidin-4-carboxamide derivatives has yielded compounds with potent MurA inhibition. researchgate.net Compounds with isoindoline-1,3-dione-5-yl, 4-(1H-pyrazol-4-yl)phenyl, 5-cyanothiazol-2-yl, and 5-nitrothiazol-2-yl substituents demonstrated IC50 values in the range of 9.8–12.2 μM. researchgate.net Notably, some of these compounds showed equipotent inhibition of the fosfomycin-resistant C115D MurA mutant. researchgate.net

Rational Design Based on Target-Binding Sites

Advances in the understanding of the three-dimensional structure of the MurA enzyme, particularly with fosfomycin bound to its active site, have enabled a more rational approach to drug design. nih.gov Computational methods, such as molecular docking and virtual screening, are being employed to identify novel scaffolds that can fit into the MurA active site and establish favorable interactions. nih.gov

These in silico approaches have led to the identification of chemically diverse inhibitors that are structurally distinct from fosfomycin. asm.org For example, high-throughput screening has identified inhibitors such as a cyclic disulfide (RWJ-3981), a pyrazolopyrimidine (RWJ-110192), and a purine (B94841) analogue (RWJ-140998) with potent MurA inhibitory activity. nih.gov These discoveries open up new avenues for the development of MurA inhibitors with potentially different modes of action or improved resistance profiles.

Evaluation of Analogues in In Vitro and Pre-clinical Models

The development of analogues to existing antibiotics like fosfomycin is a critical strategy in overcoming microbial resistance. The evaluation of these new chemical entities in controlled laboratory (in vitro) and early-stage (pre-clinical) models provides the foundational data for their potential therapeutic use. These evaluations primarily focus on determining the direct antimicrobial efficacy of the analogues against clinically relevant bacteria and assessing their specific inhibitory action on target enzymes.

Antimicrobial Activity Against Specific Bacterial Strains

A crucial step in the evaluation of new antibiotic analogues is the determination of their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. This metric provides a quantitative measure of an analogue's potency.

In the pursuit of novel inhibitors targeting the same pathway as fosfomycin, researchers have identified and evaluated several non-fosfomycin compounds for their antibacterial properties. For instance, a high-throughput screening effort identified three novel inhibitors of the Escherichia coli MurA enzyme: the cyclic disulfide RWJ-3981, the purine analog RWJ-140998, and the pyrazolopyrimidine RWJ-110192. asm.org These compounds, while not direct structural derivatives of fosfomycin, are functional analogues as they inhibit the same essential enzyme.

The antimicrobial activity of these compounds was assessed against various Gram-positive bacterial strains. The results indicated modest antibacterial activity, with MICs ranging from 4 to 32 µg/ml against strains of Staphylococcus aureus, Enterococcus faecalis, and Enterococcus faecium. asm.org Notably, similar to fosfomycin, the activity of RWJ-3981 against a lipopolysaccharide-deficient strain of E. coli was comparable to its activity against S. aureus. asm.org However, further investigation revealed that these compounds also inhibited DNA, RNA, and protein synthesis, suggesting that their antibacterial effect was not exclusively due to MurA inhibition, a departure from the specific mechanism of fosfomycin. asm.org

| Compound | S. aureus (OC2831) MIC (µg/ml) | S. aureus (ATCC 29213) MIC (µg/ml) | E. faecalis (ATCC 29212) MIC (µg/ml) | E. faecium (OC1240) MIC (µg/ml) |

|---|---|---|---|---|

| RWJ-3981 | 4 | 4 | 8 | 8 |

| RWJ-110192 | 8 | 8 | 16 | 16 |

| RWJ-140998 | 8 | 8 | 32 | 32 |

| Fosfomycin | 4 | 4 | 32 | >128 |

Enzyme Inhibition Assays (e.g., DXR, MurA variants)

To confirm that a new analogue acts on the intended molecular target, enzyme inhibition assays are performed. For fosfomycin and its functional analogues, the primary target is the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which catalyzes the first committed step in bacterial cell wall biosynthesis. asm.org The potency of inhibition is typically measured as the half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce the enzyme's activity by 50%.

Fosfomycin itself is a well-characterized inhibitor of MurA, acting as a phosphoenolpyruvate (PEP) analogue and forming a covalent bond with a cysteine residue (Cys115 in E. coli MurA) in the enzyme's active site. asm.org Its inhibitory activity is significantly enhanced by the presence of the other substrate, UDP-N-acetylglucosamine (UNAG). asm.org

The novel inhibitors RWJ-3981, RWJ-140998, and RWJ-110192 were specifically tested for their ability to inhibit E. coli MurA. When the enzyme was preincubated with the inhibitor before the addition of the substrates, the IC50 values were found to be in the sub-micromolar range (0.2 to 0.9 µM). asm.org This indicated that these compounds were significantly more potent inhibitors of the MurA enzyme in this assay format than fosfomycin, which had an IC50 of 8.8 µM under similar conditions. asm.org

Further studies showed that, like fosfomycin, the inhibitory potency of these three compounds was enhanced when the enzyme was preincubated with both the inhibitor and the UNAG substrate. This suggests that these analogues may also interact with the enzyme in a specific manner that is favored by a conformational change induced by UNAG binding. asm.org However, unlike fosfomycin, mass spectrometry and ultrafiltration experiments suggested that these novel inhibitors associate tightly but non-covalently with the MurA enzyme. asm.org

| Compound | MurA IC50 (µM) |

|---|---|

| RWJ-3981 | 0.9 |

| RWJ-110192 | 0.2 |

| RWJ-140998 | 0.2 |

| Fosfomycin | 8.8 |

Advanced Analytical Methodologies in Fosfomycin Research

Quantitative Analytical Techniques for Research Matrices

A range of analytical techniques has been successfully applied to quantify fosfomycin (B1673569) in diverse research matrices, including plasma, urine, and tissue homogenates. These methods offer varying degrees of sensitivity, selectivity, and throughput, catering to different research needs.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for fosfomycin quantification due to its high sensitivity, specificity, and wide dynamic range. This technique allows for the accurate measurement of fosfomycin in complex biological fluids with minimal sample preparation.

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful tool for the determination of fosfomycin in biological samples. Various HPLC-MS/MS methods have been developed and validated for quantifying fosfomycin in matrices such as human plasma and chicken serum. These methods often involve a protein precipitation step followed by chromatographic separation and detection by MS/MS, typically operating in the negative ion mode.

One validated method for fosfomycin quantification in dried plasma spots using HPLC-MS/MS demonstrated linearity over a calibration range of 5 to 2000 mg/L. The intra-day precision for quality control samples at 15.6, 79.9, and 1581 mg/L was reported as ±4.2%, 8.2%, and 2.0%, respectively, with accuracies of +3.9%, -0.1%, and -1.2% nih.gov. Another study focusing on chicken serum reported a linear range of 0.1 to 50 µg/mL, with accuracy for spiked samples at 5, 10, and 20 µg/mL being -7.8%, 1%, and -0.7%, respectively researchgate.net.

| Parameter | Value |

|---|---|

| Linearity Range | 5 - 2000 mg/L |

| Intra-day Precision (15.6 mg/L) | ± 4.2% |

| Intra-day Precision (79.9 mg/L) | ± 8.2% |

| Intra-day Precision (1581 mg/L) | ± 2.0% |

| Accuracy (15.6 mg/L) | + 3.9% |

| Accuracy (79.9 mg/L) | - 0.1% |

| Accuracy (1581 mg/L) | - 1.2% |

Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the separation of highly polar compounds like fosfomycin, which are poorly retained on traditional reversed-phase columns. HILIC-based LC-MS/MS methods have been successfully developed for the analysis of fosfomycin in human plasma and urine oup.com. These methods are often simple, involving a protein precipitation step with a low volume of sample oup.com.

A validated HILIC-LC-MS/MS method for fosfomycin in human plasma and urine demonstrated a wide linear range. For plasma, the method was suitable for concentrations from 1 to 2000 µg/mL, while for urine, the range was 0.1 to 10 mg/mL oup.com. The recovery for this method was 68% in plasma and 72% in urine, with inter-assay precision being ≤9.1% and ≤8.1% for plasma and urine, respectively oup.com. Another HILIC-based method for fosfomycin in plasma and dialysate samples showed excellent linearity (R² > 0.999) over a concentration range of 25–700 μg/mL, with intraday precision of 1.1–1.2% and interday precision of 2.9–3.4% nih.gov.

| Parameter | Plasma | Urine |

|---|---|---|

| Linearity Range | 1 - 2000 µg/mL | 0.1 - 10 mg/mL |

| Recovery | 68% | 72% |

| Inter-assay Precision | ≤ 9.1% | ≤ 8.1% |

| Accuracy Range | -7.2 to 3.3% | -1.9 to 1.6% |

Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatography-mass spectrometry techniques for the quantification of fosfomycin, particularly in pharmaceutical formulations.

A UV spectrophotometric method has been developed for the estimation of fosfomycin in bulk and tablet dosage forms. The method involves measuring the absorbance at a maximum wavelength of 254 nm. It was found to obey Beer's law in the concentration range of 5 - 25 µg/ml actascientific.com. The regression equation was determined to be Y = 0.0052x + 0.0011 with a correlation coefficient (r²) of 0.9992 actascientific.com. The precision of this method was demonstrated by low % RSD values for intraday (0.128% to 0.451%) and interday (0.012% to 0.995%) analysis actascientific.com.

Flow injection spectrophotometry has also been employed for the rapid determination of fosfomycin in pharmaceutical products and urine samples. One such method is based on the on-line thermal-induced digestion of fosfomycin to orthophosphate ions, which are then determined spectrophotometrically at 690 nm using the molybdenum blue reaction nih.gov. This method allows for a high sampling rate of 60 samples per hour and has a determination range of 3.0 x 10⁻⁶ to 3.0 x 10⁻⁴ mol L⁻¹, with a detection limit of 1.0 x 10⁻⁶ mol L⁻¹ nih.gov. The relative standard deviation was found to be 1.2% at a concentration of 1.0 x 10⁻⁴ mol L⁻¹ nih.gov.

| Parameter | Value |

|---|---|

| λmax | 254 nm |

| Linearity Range | 5 - 25 µg/ml |